Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester is a chemical compound that belongs to the class of trifluoromethanesulfonates It is known for its unique chemical structure, which includes a trifluoromethanesulfonic acid moiety attached to a 1,3-cyclohexadien-1-yl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester typically involves the reaction of trifluoromethanesulfonic acid with a suitable cyclohexadienyl alcohol or derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. Common reagents used in the synthesis include trifluoromethanesulfonic anhydride and a base such as pyridine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields methanesulfonic acid and cyclohexadienyl alcohol, while oxidation may produce cyclohexadienone derivatives .
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce trifluoromethanesulfonate groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions and as a catalyst.
Methanesulfonic acid: A simpler sulfonic acid with similar properties but without the trifluoromethyl group.
Cyclohexadienyl esters: Compounds with similar ester groups but different substituents.
Uniqueness
Methanesulfonic acid, trifluoro-, 1,3-cyclohexadien-1-yl ester is unique due to the presence of both the trifluoromethanesulfonate group and the cyclohexadienyl ester group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
63028-11-5 |
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Molecular Formula |
C7H7F3O3S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
cyclohexa-1,3-dien-1-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-2,4H,3,5H2 |
InChI Key |
MDKLBQYCPSBPPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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